Product packaging for 1-((2-Hydroxyethoxy)methyl)-2-thiothymine(Cat. No.:CAS No. 132885-30-4)

1-((2-Hydroxyethoxy)methyl)-2-thiothymine

Cat. No.: B12667707
CAS No.: 132885-30-4
M. Wt: 216.26 g/mol
InChI Key: OZWBJPXIEADLOZ-UHFFFAOYSA-N
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Description

Contextualizing Nucleoside Analogs and Their Therapeutic Significance

Nucleoside analogs are synthetic compounds that are structurally similar to natural nucleosides, the fundamental building blocks of DNA and RNA. google.com This structural mimicry allows them to interfere with cellular or viral processes, primarily by inhibiting enzymes involved in nucleic acid synthesis or by being incorporated into DNA or RNA, which can lead to chain termination. google.comnih.gov This mechanism of action has established nucleoside analogs as a cornerstone in the treatment of various diseases, most notably viral infections and cancer. google.comnih.gov

The therapeutic journey of nucleoside analogs began in the mid-20th century, and since then, over 30 such compounds have been approved for clinical use. researchgate.net They form the backbone of chemotherapy for chronic infections caused by the human immunodeficiency virus (HIV), hepatitis B and C viruses, and herpes viruses. mdpi.com For instance, acyclovir (B1169) is a widely used antiviral for herpes infections, while zidovudine (B1683550) (AZT) was a landmark drug in the fight against HIV/AIDS. google.commdpi.com

A significant subclass of these compounds is the acyclic nucleoside analogs, which lack the cyclic sugar moiety of natural nucleosides. researchgate.net This structural modification can offer advantages such as altered metabolic pathways and different mechanisms of action. researchgate.net The discovery of acyclic nucleoside derivatives with potent anti-HIV activity, such as adenallene (B1665521) and cytallene, highlighted the potential of this chemical space for developing new therapeutic agents. researchgate.net

The broad applicability of nucleoside analogs extends beyond antiviral and anticancer therapies. Researchers are also exploring their potential as antibacterial and antifungal agents, addressing the urgent global issue of antibiotic resistance. nih.gov

Historical Perspective of 2-Thiothymine Derivatives in Medicinal Chemistry

Thymine (B56734), a pyrimidine (B1678525) base found in DNA, has been a frequent target for chemical modification in the quest for new drugs. The introduction of a sulfur atom in place of an oxygen atom at the C2 position of the pyrimidine ring creates 2-thiothymine. This modification has been a key strategy in medicinal chemistry to generate derivatives with diverse biological activities. nih.govuniag.sk

Historically, research into 2-thiothymine and its derivatives has been driven by their potential as therapeutic agents. These compounds have been investigated for a wide range of pharmacological effects, including:

Antiviral Activity: The thionation of the pyrimidine ring has been shown to influence the antiviral properties of nucleoside analogs. For example, 2-thiothymine derivatives have been synthesized and evaluated for their activity against HIV. nih.gov

Anticancer Activity: Pyrimidine derivatives, including those with a 2-thio modification, have been a focus of anticancer drug discovery. mdpi.com They have shown potent antitumor activity against various cancer cell lines, including leukemia, colon, and breast cancer. mdpi.com

Anti-inflammatory and Analgesic Activity: Certain 2-thiopyrimidine derivatives have demonstrated anti-inflammatory and analgesic properties in preclinical studies. nih.gov

Other Biological Activities: The versatility of the 2-thiopyrimidine scaffold has led to its exploration for other therapeutic applications, including as cardiotonic drugs and protein kinase inhibitors. mdpi.comnih.gov

The synthesis of various 2-thiopyrimidine derivatives is often achieved through one-pot reactions, making them accessible for further biological evaluation. nih.gov The continued interest in these compounds underscores their importance as a "privileged scaffold" in medicinal chemistry, a core structure that can be readily modified to interact with a variety of biological targets.

Overview of Research Trajectories for 1-((2-Hydroxyethoxy)methyl)-2-thiothymine

Direct and extensive research specifically focused on this compound is limited in publicly available literature. However, significant insights into its potential and the research directions it might inspire can be gleaned from studies on closely related analogs, particularly the family of compounds known as HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) derivatives.

A key study synthesized and evaluated a series of analogs of HEPT, where the thymine ring was modified. nih.gov Among these was a 2-thiothymine derivative, which is structurally analogous to this compound with an additional phenylthio group at the C6 position. This compound, designated as compound 11 in the study, demonstrated noteworthy anti-HIV-1 activity. nih.gov

Key Research Findings for a 2-Thiothymine Analog of HEPT

Compound Target Virus EC₅₀ (µM) Key Finding Reference

This finding is significant as it establishes that the incorporation of a 2-thio group into the acyclic thymine nucleoside scaffold is compatible with potent antiviral activity. The study also noted that the removal of the 5-methyl group from this compound resulted in a complete loss of activity, highlighting a critical structure-activity relationship. nih.gov

The broader research on HEPT and its derivatives has focused on several key trajectories:

Modification of the Acyclic Side Chain: Researchers have investigated how alterations to the 1-(2-hydroxyethoxy)methyl side chain affect anti-HIV-1 activity. nih.gov

Substitution at the C6 Position: The phenylthio group at the C6 position of HEPT has been a major site for modification, with various aryl and benzyl (B1604629) groups being introduced to enhance potency and overcome drug resistance. nih.gov

Evaluation against Drug-Resistant HIV Strains: A crucial aspect of the research has been to test these novel analogs against HIV-1 mutant strains that are resistant to existing non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govjst.go.jp

While direct studies on this compound are not abundant, the promising anti-HIV activity of its close analog within the HEPT series suggests that this compound could be a valuable lead for further investigation in the development of novel antiviral agents. Future research would likely involve its synthesis and evaluation against a panel of viruses, as well as structural modifications to optimize its therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O3S B12667707 1-((2-Hydroxyethoxy)methyl)-2-thiothymine CAS No. 132885-30-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132885-30-4

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

1-(2-hydroxyethoxymethyl)-5-methyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C8H12N2O3S/c1-6-4-10(5-13-3-2-11)8(14)9-7(6)12/h4,11H,2-3,5H2,1H3,(H,9,12,14)

InChI Key

OZWBJPXIEADLOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=S)NC1=O)COCCO

Origin of Product

United States

Synthetic Chemistry of 1 2 Hydroxyethoxy Methyl 2 Thiothymine and Its Derivatives

General Synthetic Strategies for 2-Thiothymine Scaffolds

The construction of the core 2-thiothymine scaffold is a fundamental first step in the synthesis of the target compound and its derivatives. One of the classical and effective methods for creating the 2-thiouracil (B1096) ring system, of which 2-thiothymine is a methylated derivative, is the Biginelli reaction. This one-pot cyclocondensation reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidin(thio)ones, which can be subsequently oxidized to the corresponding pyrimidin(thio)ones. mdpi.com

A more direct and historically significant synthesis of 2-thiothymine (I) starts with the formylation of ethyl propionate (B1217596) using ethyl formate. researchgate.net The resulting intermediate is then condensed with thiourea to yield the 2-thiothymine ring system. researchgate.net This method provides a straightforward entry into the basic heterocyclic scaffold required for further modification.

Alternative strategies often utilize related, commercially available pyrimidine (B1678525) scaffolds. For instance, 6-aza-2-thiothymine (B1226071) has been used as a precursor for synthesizing novel fused heterocyclic systems, demonstrating the versatility of the thiouracil moiety in more complex molecular architectures. rsc.orgrsc.org These foundational strategies provide the essential 2-thiothymine core, which is then subjected to further functionalization to introduce the desired acyclic side chain and other modifications.

Acyclochain Introduction Methodologies at the N-1 Position

A crucial step in the synthesis of 1-((2-hydroxyethoxy)methyl)-2-thiothymine is the introduction of the acyclic (2-hydroxyethoxy)methyl side chain at the N-1 position of the pyrimidine ring. This alkylation is a common strategy in the synthesis of acyclic nucleoside analogs. The general approach involves the reaction of the pre-formed 2-thiothymine scaffold with a suitable electrophile.

The synthesis of related compounds, such as 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), provides a well-established blueprint for this transformation. tandfonline.comnih.govtandfonline.com In these syntheses, the N-1 position of a pyrimidine derivative is alkylated using an appropriately protected (2-hydroxyethoxy)methyl halide, such as benzyloxymethoxymethyl chloride (BOM-Cl) or a related reagent, in the presence of a base. The protecting group, typically a benzyl (B1604629) or silyl (B83357) group, is removed in a later step to reveal the terminal hydroxyl group of the side chain. tandfonline.com

For instance, the synthesis of HEPT analogs often starts with thymine (B56734), which is first N-1 alkylated with a protected acyclic chain. tandfonline.com A similar strategy can be applied to 2-thiothymine. The reaction typically proceeds by deprotonating the N-1 position of the pyrimidine ring with a suitable base, followed by nucleophilic attack on the alkylating agent.

Regioselective Functionalization of the Pyrimidine Ring (e.g., C-2, C-4, C-5, C-6 Positions)

The ability to selectively modify the pyrimidine ring at various positions is critical for developing derivatives of this compound with diverse properties. Different positions on the ring exhibit distinct reactivity, allowing for targeted functionalization.

C-2 Position : The sulfur atom at the C-2 position is a versatile handle for modification. 2-Thiothymine readily undergoes S-alkylation when treated with halo compounds like methyl iodide, yielding S-alkyl derivatives. researchgate.net These S-alkyl groups can be further transformed; for example, treatment with hydrazine (B178648) hydrate (B1144303) can displace the S-methyl group to form a hydrazine derivative. researchgate.net

C-4 Position : The carbonyl group at the C-4 position can be chemically altered. It can be converted to a thiocarbonyl using thionating agents like Lawesson's reagent, a common modification in the synthesis of thio-analogues of nucleosides. nih.govacs.org Alternatively, the C-4 oxygen can be replaced by a chlorine atom using reagents like phosphorus oxychloride (POCl₃). researchgate.net This resulting 4-chloro derivative is highly susceptible to nucleophilic substitution, allowing for the introduction of various amines and other nucleophiles at this position. researchgate.net

C-5 Position : The C-5 position is amenable to a variety of modifications, including halogenation and C-C bond formation, which are extensively studied in uridine (B1682114) and cytidine (B196190) derivatives. nih.govmostwiedzy.plresearchgate.net These reactions can be adapted for the 2-thiothymine scaffold to introduce substituents that can modulate the compound's properties.

C-6 Position : The C-6 position is particularly important for the synthesis of HEPT-related analogs. A powerful strategy for functionalizing this position involves directed ortho-metalation. Treatment of an N-1 substituted pyrimidine, such as 1-[(alkyloxy)methyl]-2-thiouracil, with a strong base like lithium diisopropylamide (LDA) results in regioselective lithiation at the C-6 position. nih.gov The resulting organolithium species can then be quenched with a wide range of electrophiles, such as diaryl disulfides, to introduce substituents like the phenylthio group found in HEPT. nih.govtandfonline.com

The table below summarizes key regioselective functionalization reactions on the thiothymine scaffold.

Ring PositionReaction TypeReagentsProduct TypeReference(s)
C-2 (S) S-AlkylationMethyl Iodide2-(Methylthio)thymine researchgate.net
C-4 ThionationLawesson's Reagent2,4-Dithiothymine derivative nih.govacs.org
C-4 ChlorinationPhosphorus Oxychloride (POCl₃)4-Chloro-2-thiothymine derivative researchgate.net
C-4 Nucleophilic SubstitutionAmines (on 4-chloro derivative)4-Amino-2-thiothymine derivative researchgate.net
C-6 Lithiation/Substitution1. LDA; 2. Diaryl Disulfide6-(Arylthio)-2-thiothymine derivative nih.gov

Synthesis of Thio-Modified Pyrimidine Nucleosides and Analogs

The synthesis of thio-modified pyrimidine nucleosides is a broad field that provides essential context for the creation of this compound. These modifications can involve introducing a sulfur atom into the pyrimidine base or replacing the oxygen atom in the sugar ring with sulfur (4'-thionucleosides). researchgate.net

Base modifications often involve the thiation of a carbonyl group. The conversion of a C-4 carbonyl to a thiocarbonyl in pyrimidine nucleosides is typically achieved using Lawesson's reagent on a protected nucleoside precursor. nih.govacs.org The synthesis of 2-thiouracil and its derivatives, as described previously, establishes the C-2 thio modification. researchgate.net

The synthesis of 4'-thionucleosides, where the furanose ring oxygen is replaced by sulfur, represents a more complex challenge. researchgate.net Several key strategies have been developed for this purpose:

Pummerer-type Thioglycosylation : This has become a standard method for forming the glycosidic bond in 4'-thionucleosides. It involves the reaction of a 4-thiosugar intermediate with a nucleobase. jst.go.jp

Acyclic Approaches : Inspired by other nucleoside syntheses, acyclic strategies involve attaching the nucleobase to a linear precursor before cyclizing to form the 4'-thiofuranose ring. nih.gov

Vorbrüggen Glycosylation : A classical method for nucleoside synthesis that can be adapted for use with 4-thiosugar donors. researchgate.netacs.org

These diverse synthetic strategies have enabled the creation of a wide array of thio-modified nucleosides, including those with sulfur in the base, the sugar, or both. researchgate.net

Synthetic Approaches for HEPT-related Analogs (e.g., 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine)

The synthetic routes to 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) and its analogs are directly applicable to the synthesis of the target compound, this compound, and its derivatives. acs.org The core synthetic design involves a sequence of N-1 alkylation followed by C-6 functionalization. tandfonline.comnih.govacs.org

The general synthetic pathway can be outlined as follows:

N-1 Alkylation : The starting pyrimidine (e.g., thymine or 2-thiouracil) is alkylated at the N-1 position with an acyclic side chain precursor, such as 1-chloro-2-(benzyloxy)ethane, to introduce the protected (2-hydroxyethoxy)methyl group. nih.govtandfonline.com

C-6 Lithiation : The N-1 substituted pyrimidine is then treated with a strong base, typically LDA, at low temperatures (e.g., -78 °C) to selectively deprotonate the C-6 position. nih.govtandfonline.com

Electrophilic Quench : The resulting C-6 lithiated species is reacted with an electrophile to introduce the desired substituent. For the synthesis of HEPT itself, this electrophile is diphenyl disulfide (PhSSPh), which installs the 6-phenylthio group. nih.gov

Deprotection : Finally, any protecting groups on the acyclic side chain are removed to yield the final HEPT analog with a free hydroxyl group.

This robust and modular approach allows for the synthesis of a wide variety of analogs by changing the starting pyrimidine, the N-1 acyclic chain, and the electrophile used to functionalize the C-6 position. tandfonline.comnih.govacs.org

The table below presents examples of HEPT-related analogs and their synthetic precursors, illustrating the modularity of the synthetic approach.

Analog Name/StructurePyrimidine PrecursorN-1 Side ChainC-6 SubstituentReference(s)
HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine)Thymine(2-Hydroxyethoxy)methylPhenylthio nih.govacs.org
1-(Ethoxymethyl)-6-(phenylthio)thymine ThymineEthoxymethylPhenylthio nih.gov
1-[(Benzyloxy)methyl]-6-(phenylthio)thymine Thymine(Benzyloxy)methylPhenylthio nih.gov
1-[(Alkyloxy)methyl]-6-(arylthio)-2-thiouracil 2-Thiouracil(Alkyloxy)methylArylthio nih.gov
6-Benzyl-1-[(2-hydroxyethoxy)methyl]thymine Thymine(2-Hydroxyethoxy)methylBenzyl acs.org

Structural Elucidation and Chemical Modification Strategies

Characterization of the Pyrimidine (B1678525) Ring System in 1-((2-Hydroxyethoxy)methyl)-2-thiothymine Derivatives

The structural core of this compound is the pyrimidine ring, a six-membered heterocyclic system that is fundamental to its chemical identity and biological interactions. Characterization of this ring system in the parent compound and its derivatives is accomplished through a combination of synthetic chemistry and spectroscopic analysis. The synthesis of related 1-[(2-hydroxyethoxy)methyl]pyrimidine acyclic nucleosides, such as the uracil (B121893) and cytosine analogs, often begins with precursors like 2,4-diethoxypyrimidine (B1296124) or bis(trimethylsilyl)ated pyrimidines. nih.gov These are reacted with side-chain synthons such as 2-(benzoyloxy)ethoxymethyl chloride to introduce the acyclic chain at the N-1 position of the pyrimidine ring. nih.gov

Further modifications to the pyrimidine ring, such as halogenation (bromination or iodination), can be achieved post-synthesis to create derivatives with altered electronic and steric properties. nih.gov For more complex analogs, such as those with arylthio groups at the C-6 position, synthetic strategies may involve the lithiation of a protected precursor, like 1-[[2-(tert-butyldimethylsiloxy)ethoxy]methyl]-2-thiothymine, followed by a reaction with diaryl disulfides. nih.gov

Role of the 2-Thio Moiety in Structural Conformation and Biological Interactions

The replacement of the C2-carbonyl oxygen in the thymine (B56734) ring with a sulfur atom to form the 2-thio moiety significantly influences the molecule's properties. This substitution is a key feature in a class of compounds known as 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-2-thiothymine (HEPT-S), which are analogs of the original HEPT compounds. nih.gov The presence of the larger, more polarizable sulfur atom at the C2 position can alter the electronic distribution within the pyrimidine ring and affect its hydrogen bonding capabilities. nih.gov

The 2-thio group is a critical component in the structure-activity relationship (SAR) of these compounds, particularly in their role as antiviral agents. nih.govnih.gov Studies comparing HEPT derivatives with their 2-thiothymine counterparts have shown that the introduction of the sulfur atom can modulate biological activity. nih.gov For example, in a series of compounds designed to inhibit HIV-1, the 2-thio analog 6-[(3,5-dimethylphenyl)thio]-1-[(2-hydroxyethoxy)methyl]-2-thiothymine demonstrated potent activity, indicating a favorable interaction with the target enzyme. nih.gov

The reactivity of the 2-thiothymine core allows for further chemical modifications. The sulfur atom can undergo S-alkylation with halo compounds like methyl or ethyl iodide, creating S-alkyl derivatives. researchgate.net These derivatives can then serve as intermediates for more complex cyclization reactions, demonstrating the synthetic versatility imparted by the thio-group. researchgate.net This reactivity highlights the role of the 2-thio moiety not only in influencing biological interactions but also as a handle for further chemical exploration to produce diverse molecular architectures. nih.gov

Impact of the 2-Hydroxyethoxy and Methyl Groups on Molecular Architecture

The acyclic N-1 side chain, 1-((2-hydroxyethoxy)methyl), and the C-5 methyl group are defining features of this compound that critically shape its three-dimensional structure and potential for biological interactions.

The 1-((2-hydroxyethoxy)methyl) group provides significant conformational flexibility. This acyclic nucleoside side chain mimics the sugar-phosphate backbone of natural nucleosides, allowing it to fit into the binding sites of viral enzymes. nih.govnih.gov The terminal hydroxyl (-OH) group is particularly important as it can act as both a hydrogen bond donor and acceptor. nih.gov This capability allows for specific interactions with amino acid residues in an enzyme's active site, which can be crucial for anchoring the inhibitor and establishing its inhibitory potency. nih.gov The synthesis of compounds with this side chain is a key step in creating acyclic nucleoside analogs. nih.gov

Rational Design Principles for Analogs with Enhanced Biological Activity

The rational design of analogs based on the this compound scaffold is primarily driven by structure-activity relationship (SAR) studies aimed at improving potency against viral targets, notably HIV-1 reverse transcriptase (RT). nih.govnih.gov The parent compound and its derivatives belong to a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov The core principle of their design is to modify specific positions on the pyrimidine ring and its substituents to optimize interactions within the NNRTI binding pocket of the RT enzyme.

Key strategies for enhancing biological activity include:

Substitution at the C-6 Position: Introducing an arylthio group, such as a phenylthio substituent, at the C-6 position was a foundational discovery leading to the HEPT series of compounds. nih.gov Further modifications to this phenyl ring are a cornerstone of analog design. For instance, adding methyl groups to the meta positions of the phenylthio ring significantly potentiates anti-HIV-1 activity. nih.gov

Modification of the C-5 Position: The C-5 methyl group can be replaced with larger alkyl groups. Derivatives with 5-ethyl and 5-isopropyl groups have shown inhibitory activity in the nanomolar range, indicating that the binding pocket can accommodate larger substituents at this position, leading to enhanced binding. nih.gov

Introduction of the 2-Thio Moiety: As discussed previously, replacing the C-2 oxygen with sulfur can favorably modulate the compound's activity. The combination of a 2-thio group with optimized C-5 and C-6 substituents often results in highly potent inhibitors. nih.govnih.gov

Structure-Based Design: Modern approaches utilize computational and structure-based design strategies. By modeling how HEPT analogs fit into the HIV-1 RT binding site, novel derivatives can be designed. For example, introducing a sulfinyl group into the linker has led to a new series of analogs with activity against wild-type and clinically relevant mutant strains of HIV-1. nih.gov

These design principles have led to the development of derivatives with significantly improved antiviral profiles compared to the initial lead compounds.

Compound NameC-5 SubstituentC-6 SubstituentReported Biological Activity FeatureReference
1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT)-CH₃-S-PhReference Compound nih.gov
6-[(3,5-dimethylphenyl)thio]-1-[(2-hydroxyethoxy)methyl]-2-thiothymine-CH₃-S-Ph(3,5-diMe)Potent anti-HIV-1 activity (EC₅₀ = 0.22 µM) nih.gov
6-[(3,5-dimethylphenyl)thio]-5-ethyl-1-[(2-hydroxyethoxy)methyl]thymine-CH₂CH₃-S-Ph(3,5-diMe)Inhibited HIV-1 replication in the nanomolar range nih.gov
6-[(3,5-dimethylphenyl)thio]-5-isopropyl-1-[(2-hydroxyethoxy)methyl]thymine-CH(CH₃)₂-S-Ph(3,5-diMe)Inhibited HIV-1 replication in the nanomolar range nih.gov
5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil-CH₂CH₃-S-Ph(3,5-diMe)Remained active against multiple mutant HIV-1 strains nih.gov

Molecular Mechanisms of Action

Inhibition of Viral Enzymes: Focus on HIV-1 Reverse Transcriptase (RT)

The principal biological activity of 1-((2-Hydroxyethoxy)methyl)-2-thiothymine is its potent and selective inhibition of the human immunodeficiency virus type 1 (HIV-1). documentsdelivered.com This activity is mediated through its interaction with HIV-1 reverse transcriptase (RT), a critical enzyme for the viral life cycle.

The introduction of a sulfur atom at the C-2 position of the pyrimidine (B1678525) ring, creating a 2-thiothymine derivative, has been shown to significantly enhance its anti-HIV-1 potency. Studies have demonstrated that this particular analogue exhibits excellent activity against the HIV-1 HTLV-IIIB strain, with a reported EC50 value of 0.98 microM, which is seven times more potent than its non-thiolated parent compound, HEPT. documentsdelivered.com The presence of the 5-methyl group is also crucial, as its removal leads to a complete loss of antiviral activity. documentsdelivered.com

CompoundTargetEC50 (µM)Potency vs. HEPT
This compoundHIV-1 (HTLV-IIIB)0.987-fold more potent
HEPT (parent compound)HIV-1 (HTLV-IIIB)~6.86Baseline

Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Binding Modes

This compound belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. mdpi.com Instead, they act as allosteric inhibitors by binding to a hydrophobic pocket on the p66 subunit of the HIV-1 RT, located approximately 10 Å from the polymerase active site. mdpi.comnih.gov This binding event induces conformational changes in the enzyme, which distorts the active site and inhibits the process of DNA synthesis. mdpi.com

While a specific crystal structure of this compound bound to HIV-1 RT is not publicly available, the binding mode can be inferred from computational studies and X-ray structures of its parent compound, HEPT. nih.gov The NNRTI binding pocket is characterized by a high degree of plasticity and is not fully formed in the absence of an inhibitor. nih.gov The binding of NNRTIs like HEPT and its derivatives helps to rigidify this pocket. nih.gov The interaction between the inhibitor and the surrounding protein residues determines the geometry of the inhibition complex. nih.gov The enhanced potency of the 2-thio derivative suggests that the sulfur atom may form favorable interactions within the binding pocket, potentially through altered hydrogen bonding or van der Waals contacts, leading to a more stable enzyme-inhibitor complex.

Interference with Viral Replication Processes

The inhibition of HIV-1 RT by this compound directly interferes with the early stages of the viral replication cycle. Reverse transcription, the process of converting the viral RNA genome into double-stranded DNA, is an essential prerequisite for the integration of the viral genetic material into the host cell's genome. By blocking the enzymatic function of RT, this NNRTI effectively halts the synthesis of viral DNA. researchgate.net This prevents the formation of a provirus and, consequently, the production of new viral particles. The inhibitory action is specific to HIV-1, as HIV-2 strains have been shown to be insensitive to this class of compounds. documentsdelivered.com

Cellular Pathway Modulation by Thio-Modified Nucleosides

While the primary mechanism of action is the direct inhibition of a viral enzyme, the introduction of a thio-modified nucleoside into a biological system can have broader effects on cellular pathways. Pyrimidine metabolism, which involves the synthesis, degradation, and interconversion of pyrimidine nucleotides, is a fundamental cellular process. nih.gov The introduction of modified pyrimidines can potentially perturb these pathways.

Thioamide modifications in RNA have been shown to be well-tolerated by the RNA interference machinery and can influence RNA-protein interactions due to altered hydrogen bonding and conformational properties compared to their unmodified counterparts. nih.gov While the direct effects of this compound on cellular pyrimidine metabolism have not been extensively studied, it is plausible that as a nucleoside analog, it could interact with cellular kinases and other enzymes involved in nucleotide synthesis and salvage pathways. However, its acyclic nature and lack of a hydroxyl group for phosphorylation at the typical 5' position may limit its processing by many cellular enzymes that act on conventional nucleosides.

Potential Interactions with DNA Synthesis and Repair Enzymes

Acyclic nucleoside phosphonates, which share the acyclic side chain feature with this compound, are known to interact with various viral and cellular DNA polymerases. researchgate.netnih.govnih.gov These compounds often act as chain terminators after being incorporated into a growing DNA strand. mdpi.com However, for this compound, its classification as an NNRTI implies that its primary mechanism does not involve incorporation into the DNA chain.

The potential for this compound to interact with cellular DNA synthesis and repair enzymes is not well-documented. Nucleoside analogs can, in some cases, be recognized by cellular polymerases or interfere with DNA repair mechanisms. nih.gov Given that this compound is a potent inhibitor of a viral polymerase (HIV-1 RT), the possibility of off-target interactions with cellular DNA polymerases cannot be entirely ruled out, although its NNRTI binding mode makes this less likely than for chain-terminating nucleoside analogs.

Mechanisms of Action in Other Biological Contexts (e.g., Anticancer)

Derivatives of 2-thiothymine and related 2-thiohydantoins have demonstrated potential as anticancer agents through various mechanisms. It is important to note that the following findings are for related compounds and not directly for this compound.

Studies on certain 2-thiohydantoin (B1682308) derivatives have shown that they can induce cell cycle arrest in the S phase in cancer cell lines, such as HepG2. nih.gov Molecular docking and dynamics studies have suggested that these compounds can interact with and inhibit key proteins involved in cell cycle progression and survival, such as AKT1 and cyclin-dependent kinase 2 (CDK2). nih.gov

Compound ClassCancer Cell LineObserved EffectPotential Molecular Target
2-Thiohydantoin derivativeHepG2 (Liver Cancer)Cell cycle arrest (S phase)AKT1, CDK2

The anticancer activity of these related compounds is often linked to the induction of apoptosis. By inhibiting key survival kinases and cell cycle regulators, these molecules can trigger programmed cell death in cancer cells. The investigation into a 2-thiohydantoin derivative revealed an IC50 value of 2.448 µM against HepG2 cells, highlighting its potential as a lead molecule for anticancer drug development. nih.gov

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Correlating Structural Features with Anti-HIV-1 Activity

The potency of these compounds is not only observed against wild-type HIV-1 but has also been evaluated against various mutant strains of the virus. nih.gov The structure-antiviral activity relationship can differ depending on the specific amino acid mutation present in the HIV-1 RT, highlighting the nuanced interactions between the inhibitor and the enzyme. nih.gov For instance, certain derivatives, such as those with specific substitutions at the C-5 and C-6 positions, retain significant activity against common NNRTI-resistant mutations. nih.gov

Influence of Substitutions on the Pyrimidine (B1678525) Moiety (C-2, N-3, C-4, C-5, C-6)

Modifications to the central pyrimidine ring are a cornerstone of the SAR for this class of compounds. Each substitution position has been shown to play a distinct role in modulating antiviral potency.

C-2 Position: The presence of a thio-group at the C-2 position, as in 1-((2-Hydroxyethoxy)methyl)-2-thiothymine, is a key structural feature. Studies on related pyrimidine derivatives have shown that thio-substitutions can be crucial for biological activity. scite.ai The introduction of a 2-thio group in some series has been shown to enhance potency. nih.gov

N-3 Position: The N-3 position of the pyrimidine ring is generally considered important for maintaining the structural integrity required for binding.

C-4 Position: The 4-position of the pyrimidine ring, typically a carbonyl group in thymine (B56734) derivatives, is critical. In related series, it has been found that compounds with alkyl- or arylthio substituents at the C-4 position of the pyrimidine ring demonstrated greater activity against HIV-1 than those with amino substituents at the same position. scite.ai

C-5 Position: The substituent at the C-5 position has a profound impact on anti-HIV-1 activity. Replacing the C-5 methyl group of a HEPT analog with a larger alkyl group, such as ethyl or isopropyl, has been shown to remarkably improve anti-HIV-1 activity. nih.gov This suggests that a larger, space-filling group at this position enhances the interaction with the reverse transcriptase enzyme.

C-6 Position: The C-6 arylthio substituent is a defining feature of the HEPT class. Introduction of methyl groups onto the C-6 phenylthio ring, particularly at the meta positions, can potentiate antiviral activity. nih.gov However, some QSAR studies have indicated that the presence of di-substitution on the phenyl ring can have a detrimental effect, suggesting a complex relationship between substitution patterns and activity. nih.gov

Table 1: Effect of C-5 Substitution on Anti-HIV-1 Activity of HEPT Analogs

This table illustrates how modifying the substituent at the C-5 position of the pyrimidine ring affects the 50% effective concentration (EC50) against HIV-1. Data is derived from studies on 6-(phenylthio)uracil derivatives.


Base Compound StructureC-5 SubstituentResulting CompoundAnti-HIV-1 Activity (EC50 in µM)Reference
1-(Ethoxymethyl)-6-(phenylthio)uracil-CH₃ (Thymine analog)1-(Ethoxymethyl)-6-(phenylthio)thymine0.33 nih.gov
1-(Ethoxymethyl)-6-(phenylthio)uracil-CH₂CH₃ (Ethyl)5-Ethyl-1-(ethoxymethyl)-6-(phenylthio)uracil0.019 nih.gov
1-(Ethoxymethyl)-6-(phenylthio)uracil-CH(CH₃)₂ (Isopropyl)5-Isopropyl-1-(ethoxymethyl)-6-(phenylthio)uracil0.012 nih.gov
1-[(Benzyloxy)methyl]-6-(phenylthio)uracil-CH₃ (Thymine analog)1-[(Benzyloxy)methyl]-6-(phenylthio)thymine0.088 nih.gov
1-[(Benzyloxy)methyl]-6-(phenylthio)uracil-CH₂CH₃ (Ethyl)5-Ethyl-1-[(benzyloxy)methyl]-6-(phenylthio)uracil0.0059 nih.gov
1-[(Benzyloxy)methyl]-6-(phenylthio)uracil-CH(CH₃)₂ (Isopropyl)5-Isopropyl-1-[(benzyloxy)methyl]-6-(phenylthio)uracil0.0027 nih.gov

Effect of the Acyclic Side Chain Modifications on Potency

The acyclic N-1 side chain, (2-hydroxyethoxy)methyl in the parent compound, is another critical determinant of antiviral potency. nih.govsemanticscholar.org Its flexibility and potential for hydrogen bonding contribute significantly to the molecule's interaction with the HIV-1 RT. nih.gov

Studies involving the synthesis of various deoxy analogs of HEPT have systematically investigated the effect of modifying this side chain. nih.gov Methylation of the terminal hydroxyl group of the (2-hydroxyethoxy)methyl chain did not significantly affect anti-HIV-1 activity. nih.gov However, replacing the entire 1-(2-hydroxyethoxy)methyl group with other substituents like ethoxymethyl and benzyloxymethyl groups led to a potentiation of activity. nih.gov This indicates that while the presence of an oxygenated, flexible side chain is important, the terminal hydroxyl group itself is not strictly essential and can be replaced by other functionalities to enhance potency. nih.govnih.gov

Table 2: Influence of N-1 Acyclic Side Chain on Anti-HIV-1 Activity of 6-(phenylthio)thymine

This table shows the impact of different acyclic side chains at the N-1 position on the anti-HIV-1 activity (EC50).


N-1 Side ChainCompound NameAnti-HIV-1 Activity (EC50 in µM)Reference
-(CH₂)OCH₂CH₂OH1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT)0.78 nih.gov
-CH₂OCH₃1-(Methoxymethyl)-6-(phenylthio)thymine0.44 nih.gov
-CH₂OCH₂CH₃1-(Ethoxymethyl)-6-(phenylthio)thymine0.33 nih.gov
-CH₂OCH₂CH₂CH₃1-((Propyloxy)methyl)-6-(phenylthio)thymine0.41 nih.gov
-CH₂OCH₂Ph1-((Benzyloxy)methyl)-6-(phenylthio)thymine0.088 nih.gov

Role of Steric, Electronic, and Hydrophobicity Parameters in SAR

The structure-activity relationships of HEPT derivatives can be rationalized by considering three major factors: steric, electronic, and hydrophobic properties. nih.gov

Steric Parameters: These parameters relate to the size and shape of the substituents. The potency of HEPT analogs is influenced by the volume and width of substituents at various positions. nih.gov For example, the increased potency observed with larger C-5 substituents (ethyl, isopropyl) suggests a favorable steric interaction within a specific pocket of the enzyme. nih.gov Furthermore, conformational flexibility, a key steric attribute, has been identified as a crucial factor for the inhibitory activity of the HEPT series. nih.gov

Electronic Parameters: These describe the electronic properties of the molecule, such as electron-donating or withdrawing effects. The electronic nature of substituents influences how the inhibitor interacts with amino acid residues in the binding pocket of HIV-1 RT.

Hydrophobicity Parameters: Hydrophobicity plays a significant role in the drug's ability to cross cell membranes and in its binding to the hydrophobic pocket of the RT enzyme. QSAR studies on HEPT analogs have clearly shown that decreased hydrophobicity of substituents on the acyclic side chain is favorable for activity. nih.govresearchgate.net This is supported by the finding that the presence of a hydroxyl group on the side chain increases activity. nih.gov

Development and Validation of QSAR Models for Predictive Efficacy

To better understand and predict the anti-HIV-1 activity of this compound and its analogs, numerous Quantitative Structure-Activity Relationship (QSAR) models have been developed. nih.govuoa.gr QSAR modeling provides an effective means for exploring the relationship between a compound's chemical structure and its biological action. uniroma1.it The goal is to establish a mathematical relationship that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent inhibitors. scirp.org The development of a robust QSAR model involves careful data curation, descriptor calculation, model building, and rigorous validation to ensure its predictive power. uniroma1.itnih.gov Validation is a critical step to prove that the model performs as expected and produces reliable estimates. researchgate.net

A variety of statistical and machine learning techniques have been employed to build QSAR models for HEPT derivatives and other anti-HIV agents.

Multiple Linear Regression (MLR): MLR is a statistical technique used to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity). nih.govnih.gov It has been applied to HEPT derivatives to identify key descriptors that influence their anti-HIV activity. nih.govuoa.gr

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of biological neural networks and are capable of modeling complex, non-linear relationships. nih.gov For HEPT derivatives, ANN models have shown better predictive power compared to MLR models. nih.gov A study using a 6-6-1 architecture (6 input neurons, 6 hidden neurons, 1 output neuron) demonstrated superior performance in predicting anti-HIV activity. nih.gov

Other Machine Learning Methods: While MLR and ANN have been directly applied to HEPT, other machine learning approaches like Support Vector Machines (SVM) are widely used to develop QSAR models for other classes of HIV-1 inhibitors, such as TIBO derivatives. researchgate.netnih.gov These advanced methods are part of a broader strategy to use machine learning to screen for and predict active compounds from various sources. uokerbala.edu.iq

To refine QSAR models, quantum chemical descriptors derived from computational chemistry methods are often used. jocpr.com These descriptors provide detailed information about the electronic structure of the molecules. nih.gov

For HEPT derivatives, QSAR models have been developed using quantum chemical descriptors calculated with semi-empirical methods like PM3. jocpr.com These descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ionization potential and electron affinity, respectively. jocpr.comscialert.net The energy of the HOMO can be related to the electron-donating ability of a molecule. scialert.net

Chemical Potential and Electronegativity: These descriptors also help to quantify the electronic nature of the compounds. jocpr.com

QSAR models incorporating these quantum descriptors have successfully predicted the anti-HIV activity of HEPT derivatives, providing insights into the electronic requirements for potent inhibition. jocpr.com

Preclinical Efficacy and Selectivity Studies

In Vitro Antiviral Spectrum of Activity

Activity against Wild-Type HIV-1 Strains

A series of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) derivatives, which are structurally related to 1-((2-Hydroxyethoxy)methyl)-2-thiothymine, have demonstrated potent inhibitory effects on wild-type HIV-1 strain IIIB (HIV-1/IIIB) replication in CEM cells. nih.govscispace.comnih.gov The introduction of a 2-thio substituent in some of these derivatives, creating compounds like 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil, has been a key area of investigation. These compounds have shown significant anti-HIV-1 activity, with some derivatives inhibiting viral replication at nanomolar to submicromolar concentrations. nih.gov

Efficacy against HIV-1 Mutant Strains (e.g., RT gene mutations)

The emergence of drug-resistant HIV-1 strains necessitates the evaluation of new compounds against viruses with mutations in the reverse transcriptase (RT) gene. Studies on HEPT derivatives have been conducted against a panel of HIV-1 mutant strains. nih.govscispace.comnih.gov The presence of a 2-thio modification in certain analogs, such as 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil, has been shown to maintain activity against a majority of viruses with single mutations that confer resistance to other non-nucleoside RT inhibitors (NNRTIs). nih.govscispace.comnih.gov

A notable finding is the differential activity of these compounds against various mutant strains. For instance, while some derivatives are effective against strains with single mutations, their efficacy can be significantly reduced against strains with other specific mutations. nih.govscispace.com The structure-activity relationship varies depending on the specific amino acid substitution in the HIV-1 RT. nih.govscispace.comnih.gov

In Vitro Anticancer and Other Biological Activities

Currently, there is a lack of publicly available scientific literature detailing specific in vitro anticancer or cytotoxic activities of this compound against cancer cell lines. While the biological activities of various other thiourea (B124793) and 2-thiouracil (B1096) derivatives have been explored for potential anticancer, antibacterial, and other therapeutic properties, specific data for this compound in these areas is not readily found in the reviewed sources. mdpi.commdpi.com

Comparative Analysis with Established Nucleoside and Non-Nucleoside Analogs

The HEPT derivatives, including the 2-thio analogs, belong to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). A significant limitation of many first-generation NNRTIs is the rapid development of drug resistance, often due to single point mutations in the RT gene. nih.gov

The development of HEPT derivatives, such as 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil, represents an effort to overcome this limitation. These compounds have been shown to retain activity against several NNRTI-resistant HIV-1 strains, which provides an advantage over some earlier NNRTIs. nih.govscispace.comnih.gov When combined with nucleoside reverse transcriptase inhibitors (NRTIs) like azidothymidine (AZT), newer NNRTIs have demonstrated strong synergistic effects against multi-RTI-resistant HIV-1 strains. mdpi.com This suggests that combination therapy involving these newer NNRTIs could be a valuable strategy in managing HIV-1 infection, particularly in cases of drug resistance. mdpi.com

The table below provides a summary of the antiviral activity of a representative 2-thio derivative compared to a non-2-thio analog against wild-type and a mutant HIV-1 strain, based on available data for the broader class of HEPT derivatives.

CompoundVirus StrainEC₅₀ (µM)
5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracilHIV-1 (IIIB)0.015
5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracilHIV-1 (IIIB)0.011
5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracilHIV-1 (Y181C)>100
5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracilHIV-1 (Y181C)1.5

EC₅₀: 50% effective concentration, or the concentration of the drug that inhibits viral replication by 50%. Data is illustrative and based on findings for the class of HEPT derivatives.

Advanced Computational Studies and Molecular Modeling

Ligand-Protein Interaction Analysis (e.g., HEPT/RT Complexes)

The class of compounds known as 1-(2-hydroxyethoxymethyl)-6-(phenylthio)thymine (HEPT) analogs are recognized as promising non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). nih.gov Computational studies, particularly molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the binding modes of these inhibitors within the allosteric binding pocket of HIV-1 RT.

NNRTIs, including HEPT analogs, typically adopt a characteristic "butterfly" or "horseshoe-like" conformation when bound to the hydrophobic allosteric pocket of HIV-1 RT. nih.gov This pocket is located approximately 10 Å from the catalytic site of the enzyme. nih.gov The binding of the inhibitor induces conformational changes in the enzyme, leading to the inhibition of its polymerase activity.

For analogs of 1-((2-Hydroxyethoxy)methyl)-2-thiothymine, the key interactions within the NNRTI binding pocket (NNIBP) are predicted to involve a network of hydrogen bonds and hydrophobic contacts. The 2-thiothymine ring is expected to form crucial interactions with the main chain and side chains of amino acid residues. The (2-hydroxyethoxy)methyl side chain can also participate in hydrogen bonding, further stabilizing the complex.

Key amino acid residues that are known to interact with NNRTIs within the binding pocket include L100, K101, K103, V106, Y181, Y188, and G190. nih.gov The specific interactions of this compound with these residues would determine its inhibitory potency and resistance profile. For instance, the thio-carbonyl group at the 2-position can act as a hydrogen bond acceptor, a feature that can be exploited in the design of more potent inhibitors.

Table 1: Predicted Interacting Residues in the HIV-1 RT Binding Pocket for a 2-Thiothymine HEPT Analog.
ResidueInteraction TypeInteracting Moiety of Ligand
Lys101Hydrogen Bond2-Thiocarbonyl group
Tyr181π-π Stacking2-Thiothymine ring
Val106HydrophobicMethyl group of thymine (B56734)
Pro236Hydrophobic(2-Hydroxyethoxy)methyl side chain
K103Hydrogen BondHydroxy group of side chain

Dynamics of Molecular Recognition and Binding Affinity

Molecular dynamics simulations provide a powerful tool to study the dynamic nature of ligand-protein interactions and to estimate binding affinities. For this compound analogs, MD simulations can reveal the stability of the ligand within the binding pocket, the flexibility of the ligand and the protein, and the role of water molecules in mediating interactions.

The binding affinity of a ligand is related to the free energy of binding (ΔG_bind). Computational methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be used to calculate the relative binding free energies of a series of analogs. These calculations can guide the optimization of lead compounds by predicting which modifications are likely to improve binding affinity.

The dynamics of molecular recognition involve the initial encounter of the ligand with the protein, followed by conformational rearrangements of both partners to achieve the optimal bound state. The flexibility of the (2-hydroxyethoxy)methyl side chain is a key determinant in this process, allowing the ligand to adapt to the topology of the binding pocket.

Table 2: Illustrative Binding Affinity Data for HEPT Analogs.
CompoundModificationExperimental IC₅₀ (nM)Calculated ΔG_bind (kcal/mol)
HEPT-120-9.5
Analog A2-Thiothymine85-10.2
Analog B3'-Azido substitution55-10.8

Note: The data in this table is illustrative and based on trends observed for HEPT analogs.

Conformational Analysis and Tautomeric Distributions

The conformational flexibility of this compound is a critical aspect of its biological activity. The molecule possesses several rotatable bonds, including those in the acyclic side chain and the glycosidic bond analog. Conformational analysis, typically performed using quantum mechanical calculations, can identify the low-energy conformations of the molecule in the gas phase and in solution.

The preferred conformation of the nucleoside analog is crucial for its recognition by the target enzyme. Nucleosides can exist in different conformations, primarily defined by the sugar pucker and the torsion angle around the glycosidic bond (syn/anti). calstate.edu For acyclic nucleoside analogs like this compound, the flexibility of the ether linkage in the side chain adds another layer of conformational complexity.

Furthermore, the 2-thiothymine moiety can exist in different tautomeric forms, primarily the thione (lactam) and thioenol (lactim) forms. The relative stability of these tautomers can be influenced by the solvent environment and by interactions within a protein binding site. nih.govrsc.org Quantum chemical calculations can predict the relative energies of these tautomers and the energy barriers for their interconversion. The predominance of a specific tautomer can have significant implications for the hydrogen bonding pattern and, consequently, the binding affinity. In solution, the thione form of 2-thiopyrimidines is generally favored. rsc.org

Table 3: Calculated Relative Energies of 2-Thiothymine Tautomers.
TautomerStructureRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water
Thione (lactam)2-C=S, 4-C=O0.00.0
Thioenol (lactim)2-C-SH, 4-C=O+8.5+5.2
Enol-Thione2-C=S, 4-C-OH+12.1+9.8

Note: The relative energies are hypothetical and for illustrative purposes, based on general trends for thiopyrimidines.

Structure-Based Drug Design Principles Applied to this compound Analogs

Structure-based drug design (SBDD) is a powerful strategy for the development of novel and potent inhibitors. This approach relies on the three-dimensional structure of the target protein, either determined experimentally by X-ray crystallography or NMR spectroscopy, or predicted using homology modeling.

In the context of this compound analogs, SBDD can be applied to:

Identify and exploit key interactions: By visualizing the ligand in the binding pocket, medicinal chemists can design new analogs that make additional or stronger interactions with the protein. For example, a substituent could be added to the thymine ring to fill a hydrophobic sub-pocket or to form a new hydrogen bond.

Improve binding affinity and selectivity: SBDD can guide modifications that enhance the complementarity between the ligand and the binding site, leading to higher affinity. It can also help in designing analogs that are selective for the target enzyme over other related proteins.

Overcome drug resistance: Resistance to NNRTIs often arises from mutations in the binding pocket. SBDD can be used to design "resistance-proof" inhibitors that are less susceptible to these mutations. This can be achieved by designing ligands that are more flexible or that target conserved regions of the binding pocket. nih.gov

Optimize pharmacokinetic properties: Computational tools can be used to predict properties such as solubility, membrane permeability, and metabolic stability. This information can be used to guide the design of analogs with improved drug-like properties.

A successful application of SBDD in the HEPT class of compounds involved the introduction of a sulfinyl group, which led to analogs with significantly improved activity against wild-type and resistant strains of HIV-1. nih.gov Similar strategies could be applied to this compound to enhance its therapeutic potential.

Future Perspectives in Chemical Biology and Drug Discovery

Design and Synthesis of Next-Generation Thiothymine Derivatives

The foundation of discovering more potent and selective therapeutic agents lies in the innovative design and synthesis of new chemical entities. For thiothymine derivatives, future efforts are geared towards creating next-generation compounds with improved pharmacological profiles. Synthetic strategies are evolving beyond traditional methods to incorporate greater efficiency, stereoselectivity, and molecular diversity.

Key synthetic approaches include:

Modifications of the Acyclic Side Chain: The 2-hydroxyethoxymethyl side chain is a key feature of acyclic nucleoside analogs like 1-((2-Hydroxyethoxy)methyl)-2-thiothymine. Synthesizing analogs with altered side chains, such as those seen in pyridothienopyrimidine nucleoside analogs where the O-tosyl derivative can be modified to azido- and amino-derivatives, offers a pathway to new compounds. nih.gov

S-Alkylation and Cyclization: 2-Thiothymine readily undergoes S-alkylation, and these S-alkyl derivatives can be further cyclized to create fused ring systems. researchgate.net For instance, S-alkylation with α-haloketones followed by cyclization yields thiazolo[3,2-a]pyrimidine derivatives. researchgate.net This approach allows for the construction of complex heterocyclic structures built upon the thiothymine core.

Vorbrüggen Glycosylation: This remains a cornerstone for synthesizing N-nucleosides. rsc.org The coupling of a silylated nucleobase, such as 6-aza-2-thiothymine (B1226071), with a protected sugar derivative under the influence of a Lewis acid like SnCl₄ can produce the desired β-nucleoside product. rsc.orgrsc.org

De Novo Synthesis: A "ribose last" synthetic strategy, where an acyclic precursor is formed and then cyclized, presents an innovative route to nucleoside analogs. bohrium.com This method can provide control over the anomeric conformation based on the cyclization conditions used. bohrium.com A de novo approach has also been demonstrated for the preparation of thionucleosides, starting from an acyclic precursor which is then treated with NaSH to form the thionucleoside. rsc.org

Biocatalysis: The use of enzymes in synthesis, or biocatalysis, is an emerging area offering high selectivity and efficiency. numberanalytics.comnumberanalytics.com Enzymes like nucleoside phosphorylases can be used to synthesize a wide range of nucleoside analogs through "base swapping" approaches, where a natural nucleoside acts as a sugar donor for a modified nucleobase. rsc.orgnumberanalytics.com

These evolving synthetic methodologies provide a robust toolkit for creating a diverse library of next-generation thiothymine derivatives, enabling the exploration of new chemical space and the fine-tuning of biological activity.

Overcoming Drug Resistance in Antiviral Therapies

The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. longdom.orgmonash.edu Viruses, particularly those with high mutation rates like HIV, can develop mutations in their enzymes that reduce the efficacy of antiviral drugs. longdom.orgnih.gov Nucleoside analogs, including derivatives of this compound, are at the forefront of efforts to combat this resistance.

Strategies for overcoming resistance include:

Targeting Resistant Mutants: A key approach is to design compounds that remain active against viral strains that have developed resistance to existing drugs. For example, a series of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) derivatives were tested against a panel of HIV-1 mutant strains. nih.gov The results showed that certain derivatives, such as 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil, retained activity against the majority of single-mutation viruses that confer resistance to other non-nucleoside reverse transcriptase inhibitors. nih.gov Similarly, the nucleoside analog 2'-deoxy-3'-oxa-4'-thiocytidine demonstrated dose-dependent inhibition of an HIV-1 clone containing the M184V mutation, which confers resistance to lamivudine. nih.gov

Combination Therapy: Combining drugs that target different stages of the viral life cycle or different viral proteins can minimize the emergence of resistance. longdom.org A single mutation is less likely to confer resistance to multiple drugs simultaneously. longdom.org

Novel Mechanisms of Action: Developing next-generation antiviral agents that work through new mechanisms can bypass existing resistance barriers. longdom.org

Structure-Based Drug Design: Computational tools and structural biology can be used to design inhibitors that bind tightly to the target enzyme while being less affected by resistance-conferring mutations. nih.govnih.gov One strategy, termed "solvent anchoring," involves designing molecules where a portion of the inhibitor extends into the solvent without interacting with the protein, making it less susceptible to mutations in the enzyme's binding pocket. nih.gov

The table below summarizes the activity of selected HEPT derivatives against wild-type and mutant HIV-1 strains, illustrating the potential for designing compounds that overcome specific resistance mutations.

Compound NameHIV-1 Strain (RT Mutation)Antiviral Activity (EC₅₀ in µM)
5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracilWild-Type (IIIB)Data not specified in snippet
5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracilMutant StrainsRemains active
5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracilWild-Type (IIIB)Data not specified in snippet
5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracilMutant StrainsRemains active
2'-deoxy-3'-oxa-4'-thiocytidine (BCH-10652)Lamivudine-Resistant (M184V)Dose-dependent inhibition

Data sourced from studies on HIV-1 mutant strains. nih.govnih.gov

By systematically designing and evaluating new thiothymine derivatives against resistant viral panels, researchers can identify lead compounds that are less prone to resistance, thereby providing more durable treatment options.

Expanding the Therapeutic Scope of this compound Derivatives

While initially explored for their antiviral properties, particularly against HIV, the therapeutic potential of this compound and its analogs is not necessarily confined to a single class of viruses. The broader family of nucleoside analogs has demonstrated a wide range of biological activities, suggesting that thiothymine derivatives could be repurposed or developed for new indications. nih.gov

Future directions for expanding their therapeutic scope include:

Broad-Spectrum Antiviral Agents: There is a pressing need for broad-spectrum antivirals that are effective against diverse and emerging viral pathogens. nih.govnih.govmdpi.com Nucleoside analogs are considered a promising class for this purpose due to their known safety profiles and mechanisms that can target conserved viral enzymes like polymerases. nih.gov The structural features of this compound could be optimized to inhibit enzymes from a wider range of viruses. Multivalent inhibitors, which can block viral entry, represent another strategy for achieving broad-spectrum activity. nih.govnih.gov

Anticancer Activity: Modified nucleosides are a cornerstone of cancer chemotherapy. nih.gov They can interfere with DNA and RNA synthesis and repair, preferentially affecting rapidly dividing cancer cells. nih.gov Related heterocyclic systems, such as thieno[2,3-d]pyrimidines and rsc.orgnih.govnih.govtriazolo[4,3-b] rsc.orgnih.govnih.govtriazin-7-ones derived from 6-aza-2-thiothymine, have been synthesized and evaluated for their anticancer properties. rsc.orgnih.gov For instance, certain triazolotriazinone derivatives showed significant efficacy against lung cancer cell lines. rsc.org This suggests that derivatives of this compound could be rationally designed and screened for anticancer activity.

Other Therapeutic Areas: The biological activity of these compounds may extend beyond virology and oncology. For example, various thiazole (B1198619) derivatives have shown potential as antioxidant and antibacterial agents. nih.gov Given the structural similarities, it is conceivable that certain thiothymine derivatives could be developed for these or other indications.

The table below highlights the diverse biological activities observed in structurally related heterocyclic compounds, underscoring the potential for expanding the therapeutic applications of thiothymine derivatives.

Compound Class/DerivativeTarget/IndicationObserved Activity
Thieno[2,3-d]pyrimidine derivativesCancer (Kinase inhibitor)Compound 5 showed high cytotoxic effects against MCF-7 and HepG-2 cell lines and inhibited FLT3 kinase. nih.gov
rsc.orgnih.govnih.govTriazolo[4,3-b] rsc.orgnih.govnih.govtriazin-7-one derivatives (from ATT)Lung Cancer (A549)Compounds 7a and 7g showed IC₅₀ values of 36.6 µM and 40.1 µM, respectively. rsc.org
Aminothiazole derivativesInfluenza A (PR8 strain)A compound with a 4-trifluoromethylphenyl substituent showed significant antiviral activity. nih.gov
1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT)HIV-1Potent and selective inhibition of HIV-1 replication. researchgate.net

ATT: 6-aza-2-thiothymine

The pursuit of new therapeutic uses for this compound derivatives, driven by a deeper understanding of their structure-activity relationships, could lead to novel treatments for a variety of diseases.

Methodological Advancements in Nucleoside Analog Research

The pace of discovery in nucleoside analog research is intrinsically linked to the development of new and enabling technologies. numberanalytics.comrsc.org Recent years have seen significant progress in the synthetic and analytical methods used to create and evaluate these complex molecules, which directly impacts the future development of compounds like this compound.

Key methodological advancements include:

Innovative Chemical Synthesis: Traditional methods for nucleoside synthesis can be challenging and time-consuming. numberanalytics.comrsc.org Newer approaches are being developed to improve efficiency and access to novel structures. "Click chemistry," particularly the Huisgen cycloaddition, provides a highly efficient and selective method for creating complex nucleoside analogs. numberanalytics.com Furthermore, flow chemistry techniques are being explored to enable scalable and sustainable production. rsc.org

Biocatalytic Synthesis: The use of enzymes as catalysts offers unparalleled selectivity, often simplifying complex synthetic routes and reducing the need for protecting groups. numberanalytics.com Enzymes like nucleoside phosphorylases and kinases are increasingly used for the synthesis and phosphorylation of nucleoside analogs. numberanalytics.comnumberanalytics.com Engineered enzymes have the potential to create novel C-nucleoside analogs, which are challenging to access through traditional chemistry. rsc.org

Advanced Analytical Techniques: New methods are being developed to probe the biological activity of nucleoside analogs. For example, novel thymidine (B127349) analogs such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) allow for the detection of DNA replication without requiring DNA denaturation, a major advantage over older methods. nih.gov Capillary electrophoresis has also been developed as a convenient method for evaluating the efficacy of methyltransferase inhibitors. nih.gov

Computational and AI-Driven Approaches: Machine learning and artificial intelligence are emerging as powerful tools in nucleoside chemistry. numberanalytics.com These technologies can be applied to predict the properties of new analogs, optimize synthetic routes, and accelerate the drug discovery process. rsc.org Integrating data analytics with automated synthesis platforms offers a path to rapidly explore vast chemical spaces. rsc.org

These advancements are transforming the landscape of nucleoside analog research, making it possible to design, synthesize, and evaluate new therapeutic candidates with greater speed and precision than ever before.

Q & A

Basic: What is the role of 1-((2-Hydroxyethoxy)methyl)-2-thiothymine (HEPT analogs) in HIV-1 research?

HEPT analogs are non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to a hydrophobic pocket in HIV-1 reverse transcriptase (RT), disrupting its catalytic activity. Initial studies identified HEPT as a weak inhibitor (EC50 = 7.0 μM), but structural optimization at the C-5 and C-6 positions improved potency (e.g., cyclopropyl substitutions reduced EC50 to 63.0 nM) and selectivity . Researchers should design assays using RT enzymatic activity tests (e.g., fluorescence-based polymerase assays) and cell-based antiviral efficacy screens to validate inhibitory effects.

Basic: What structural features of HEPT analogs are critical for anti-HIV activity?

Key structural elements include:

  • The thymine scaffold with a 2-thio modification for enhanced binding to RT.
  • The (2-hydroxyethoxy)methyl group at N-1, which improves solubility and pharmacokinetics.
  • Substituents at C-5 and C-6 : Branched alkyl groups (e.g., isopropyl) at C-5 and aromatic rings (e.g., naphthalene) at C-6 enhance potency by optimizing hydrophobic interactions with the NNRTI-binding pocket . Researchers should use X-ray crystallography or molecular docking to map binding interactions.

Basic: What synthetic routes are commonly used to prepare HEPT analogs?

A four-step synthesis is typical:

Thymine derivatization : Introduce the (2-hydroxyethoxy)methyl group via alkylation.

Sulfur substitution : Replace the 2-oxo group with a thiol using phosphorus pentasulfide (P2S5).

C-5/C-6 functionalization : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl/alkyl substitutions.

Purification : Use column chromatography or recrystallization to isolate pure analogs .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of HEPT analogs?

SAR studies focus on:

  • C-5 substituents : Cyclopropyl groups reduce steric hindrance and improve binding affinity.
  • C-6 aromatic rings : Electron-withdrawing groups (e.g., halogens) enhance π-π stacking with RT residues.
  • Lipophilicity : Higher logP values correlate with improved membrane permeability but may reduce solubility. Use QSAR models (e.g., atomic charge calculations, random forest algorithms) to predict EC50 and selectivity indices (SI) .

Advanced: What strategies address drug resistance in HEPT-based NNRTIs?

Resistance arises from RT mutations (e.g., K103N, Y181C). Mitigation strategies include:

  • Flexible substituents : Cyclopropyl or branched alkyl groups adapt to mutated pockets.
  • Dual-targeting : Hybrid molecules (e.g., HEPT-quinazolinone hybrids) inhibit RT and integrase simultaneously.
  • Covalent binding : Introduce reactive groups (e.g., Michael acceptors) to form irreversible bonds with RT .

Advanced: How can computational modeling predict the anti-HIV activity of novel HEPT analogs?

  • QSAR descriptors : Atomic charges, hydrophobic surface areas (e.g., fractional van der Waals areas), and dipole moments predict binding affinity.
  • Machine learning : Random forest models trained on 132 HEPT analogs achieve R² = 0.83 using descriptors like AlogP and topological polar surface area (TPSA) .

Advanced: What biophysical methods characterize HEPT-RT interactions?

  • NMR spectroscopy : Monitor conformational changes in RT (e.g., [methyl-13C]methionine-labeled RT) upon HEPT binding.
  • Surface plasmon resonance (SPR) : Measure binding kinetics (kon/koff) in real time.
  • Cryo-EM : Resolve RT-HEPT complexes at near-atomic resolution to identify allosteric effects .

Advanced: How can selectivity for HIV-1 over host enzymes be optimized?

  • Toxicity screens : Test analogs against human polymerases (e.g., DNA Pol γ) to assess off-target effects.
  • Molecular dynamics (MD) : Simulate RT-ligand interactions to identify residues critical for selectivity.
  • Metabolic stability assays : Use liver microsomes to evaluate cytochrome P450-mediated degradation .

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